Poly(acrylic acid), sodium salt

Vue d'ensemble

Description

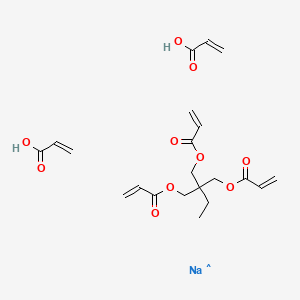

Poly(acrylic acid), sodium salt, also known as Sodium Polyacrylate, is a superabsorbent polymer . It is composed of crosslinked networks of hydrophilic polymers and can absorb and retain a large capacity of water-based fluids . The release of the absorbed fluids is tough even under applied pressure .

Synthesis Analysis

Sodium acrylate, a metal salt, can be prepared by an acid-base reaction between sodium hydroxide and acrylic acid . It can be used in the preparation of poly(sodium acrylate) using bulk, solution, emulsion, and suspension polymerization techniques .Molecular Structure Analysis

Sodium polyacrylate is an anionic polyelectrolyte with negatively charged carboxylic groups in the main chain . It is a polymer made up of chains of acrylate compounds. It contains sodium, which gives it the ability to absorb large amounts of water .Chemical Reactions Analysis

The swelling performance and adsorption kinetics of Sodium Polyacrylate were evaluated based upon their stimuli response to pH and salinity at varying temperature and reaction time periods . Reaction conditions strongly influence the swelling performance of the superabsorbent polymer hydrogels .Physical And Chemical Properties Analysis

Dry this compound is a white solid . It is capable of absorbing many times its weight in water, and hence is used in disposable diapers . It has good mechanical stability, high heat resistance, and strong hydration .Applications De Recherche Scientifique

1. Rheological Behavior and Chain Morphology

Poly(acrylic acid) (PAA) in sodium carbonate solutions exhibits unique rheological behaviors due to the formation of special morphological structures of PAA chains. The study by Fang and Somasundaran (2010) reveals insights into the size and shape of single polymer chains, their effective hydrodynamic region, and the condensation of ionic species. Understanding these interactions is crucial in industries where polymer-salt interactions are significant (Fang & Somasundaran, 2010).

2. Thermal Stability and Metal Complexation

Research by Sebastian, George, and Mathew (1998) focuses on the thermal stability of the sodium salt of poly(acrylic acid) and its various metal complexes. They found that the thermal stabilities of these systems varied depending on the specific metal complex formed, offering potential applications in areas requiring temperature-resilient materials (Sebastian, George, & Mathew, 1998).

3. Polymer Hydrogel Applications

Liu, Li, and Wang (2012) explored the application of Poly(acrylic acid-maleic anhydride) sodium salt in agriculture, particularly in the formulation of a granule suspension with enhanced properties like quick disintegration and low thermal decomposition rate. This highlights its potential in agrichemical formulations (Liu, Li, & Wang, 2012).

4. Biomedical Applications

Whitty et al. (2015) conducted a study on poly(acrylic acid-co-sodium acrylate) as a pH-responsive polymer for anticancer drug delivery. Their research focused on cytotoxicity, intracellular effects, and interactions with serum proteins, which are critical for developing effective drug delivery systems (Whitty et al., 2015).

5. Desalination Applications

Arens et al. (2017) investigated the use of poly(acrylic acid) hydrogels in desalination. They studied the energy consumption of this process and its effectiveness in salt separation, demonstrating the hydrogel's potential in water purification technologies (Arens et al., 2017).

6. Water Absorbency Properties

Li, Zhang, and Wang (2005)

developed a poly(acrylic acid)/sodium humate superabsorbent composite, demonstrating its significant water absorbency. This property can be harnessed in applications such as agriculture, where water retention is crucial (Li, Zhang, & Wang, 2005).

7. Polymer Stability in Various Conditions

Farooqi et al. (2017) studied the colloidal stability of poly(N-isopropylacrylamide-co-acrylic acid) microgels under different temperature, pH, and sodium chloride concentrations. Understanding the stability of these polymer microgels is essential in biomedical and pharmaceutical applications, where controlled environmental conditions are necessary (Farooqi et al., 2017).

Mécanisme D'action

Safety and Hazards

Poly(acrylic acid), sodium salt may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Orientations Futures

The application of superabsorbent polymer hydrogels is gaining much research attention . They can be used for a wide range of applications including agriculture, environmental engineering, biomedical and tissue engineering, oilfield, construction and electrical products, personal care products, and wastewater treatment .

Propriétés

InChI |

InChI=1S/C15H20O6.2C3H4O2.Na/c1-5-12(16)19-9-15(8-4,10-20-13(17)6-2)11-21-14(18)7-3;2*1-2-3(4)5;/h5-7H,1-3,8-11H2,4H3;2*2H,1H2,(H,4,5); | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXOQBDSESNDFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C.C=CC(=O)O.C=CC(=O)O.[Na] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28NaO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76774-25-9 | |

| Details | Compound: 2-Propenoic acid, polymer with 1,1′-[2-ethyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] di-2-propenoate and sodium 2-propenoate (1:1) | |

| Record name | 2-Propenoic acid, polymer with 1,1′-[2-ethyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] di-2-propenoate and sodium 2-propenoate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76774-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

463.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76774-25-9 | |

| Record name | Poly(acrylic acid) partial sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid](/img/structure/B3340578.png)

![{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3340583.png)

![5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3340593.png)

![{[5-(4-fluorophenyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3340596.png)

![(4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B3340609.png)

![2-chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B3340617.png)

![2-chloro-1-[1-(diphenylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3340652.png)

![2-chloro-1-[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B3340663.png)